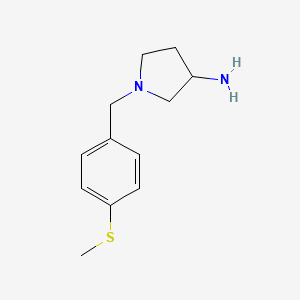

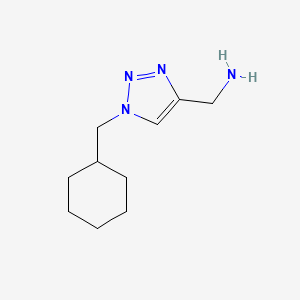

2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide

Übersicht

Beschreibung

2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide, or 2-APB, is a small molecule that is commonly used in scientific research. It is a derivative of the amino acid pyrrolidine and is a member of the class of compounds known as “amines”. 2-APB has been used in a variety of research studies due to its ability to modulate cell signaling pathways and its ability to interact with a wide range of proteins.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Intermediates

- Novel Synthesis Methods : Innovative methods for synthesizing 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, a related compound, have been developed. These methods utilize n-butyl (3R)-4-amino-3-phenylbutyrate, leading to (R)-Phenotropil in significant yields. This showcases the compound's potential as an intermediate in the synthesis of various pharmaceuticals (Vorona et al., 2013).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, structurally related to the queried compound, have been synthesized and shown to offer promising corrosion inhibition efficiencies. This indicates potential industrial applications, particularly in protecting materials in acidic and oil mediums (Yıldırım & Cetin, 2008).

Chemical Structure and Molecular Interaction

- Crystal Structure Analysis : Detailed studies on the crystal structure of compounds similar to 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide reveal intricate patterns of intermolecular hydrogen bonds and molecular packing. These findings are crucial for understanding the compound's behavior in solid-state forms, impacting its storage and formulation in pharmaceutical applications (Sethusankar et al., 2001).

Biological Activity and Pharmaceutical Relevance

- Antibacterial and Anticancer Potential : Certain derivatives of acetamide, structurally related to the queried compound, have shown moderate herbicidal, fungicidal, and antibacterial activities. This hints at the potential biomedical applications of the compound and its derivatives in developing new therapeutic agents (Hu Jingqian et al., 2016; Nabila et al., 2017).

Molecular Docking and Drug Design

- Drug Design and Analysis : Structural analysis and molecular docking studies on derivatives of acetamide have provided insights into their interaction with biological targets. Such studies are foundational in drug discovery and design, paving the way for the development of new drugs based on the structural framework of compounds like 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide (Sharma et al., 2018).

Eigenschaften

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N-butan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-3-8(2)12-10(14)7-13-5-4-9(11)6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHFNZQOWBKQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)

![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)

![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)

![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)